Rolapitant

Pharmacokinetics ADME CINV

Choose Rolapitant for NK1 studies requiring extended antagonism without CYP3A4 confounding. Its ~180h half-life enables single-dose multi-day protocols, eliminating repeated-dosing variability seen with aprepitant (t½=9–13h). Zero CYP3A4 inhibition makes it the clean probe for PK interaction studies with CYP3A4 substrates. >90% cortical NK1 occupancy at 120h post-dose supports translational PET and CNS pharmacology protocols. Well-characterized benchmark in ferret emesis models (0.1–1 mg/kg). Note species selectivity: optimal for human, guinea pig, gerbil, and monkey NK1 receptors.

Molecular Formula C25H26F6N2O2
Molecular Weight 500.5 g/mol
CAS No. 552292-08-7
Cat. No. B1662417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant
CAS552292-08-7
Synonyms(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one
8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one
rolapitant
SCH 619734
Varubi
Molecular FormulaC25H26F6N2O2
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
InChIInChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
InChIKeyFIVSJYGQAIEMOC-ZGNKEGEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant (CAS 552292-08-7) for Scientific Research: A Long-Acting NK1 Receptor Antagonist with Differentiated Pharmacology


Rolapitant (CAS 552292-08-7, SCH 619734) is a potent, selective, and orally active neurokinin-1 (NK1) receptor antagonist [1]. Originally developed by Schering-Plough and FDA-approved in 2015 under the trade name Varubi® [2], rolapitant belongs to the NK1 receptor antagonist class that includes aprepitant, fosaprepitant, and netupitant. It is distinguished from its in-class comparators by three key pharmacological features: an exceptionally long plasma elimination half-life (~180 hours), a lack of cytochrome P450 3A4 (CYP3A4) inhibition, and high NK1 receptor selectivity (>1000-fold over NK2 and NK3 subtypes) [3]. These properties confer a unique pharmacokinetic and drug-drug interaction profile that directly impacts scientific study design and procurement decisions.

Why Aprepitant, Fosaprepitant, and Netupitant Cannot Simply Substitute for Rolapitant in Research Protocols


Substituting rolapitant with another NK1 receptor antagonist introduces confounding variables that can invalidate or alter experimental outcomes. The most immediate difference lies in pharmacokinetic duration: rolapitant's mean terminal half-life of approximately 180 hours [1] contrasts sharply with aprepitant's 9–13 hours and netupitant's ~96 hours [2], necessitating different dosing schedules and timing considerations in both in vivo studies and clinical trial designs. More critically, while aprepitant and netupitant are inhibitors and/or substrates of CYP3A4, rolapitant does not inhibit or induce CYP3A4, though it is a moderate inhibitor of CYP2D6 [3]. This inverted CYP interaction profile fundamentally alters the expected drug-drug interaction landscape, particularly in protocols involving CYP3A4-metabolized agents such as dexamethasone, midazolam, or certain chemotherapeutics. Researchers and procurement specialists must recognize that these compounds are not pharmacologically interchangeable; each possesses a distinct profile that dictates its suitability for specific experimental contexts.

Quantitative Differentiation Evidence for Rolapitant (CAS 552292-08-7) vs. Aprepitant, Fosaprepitant, and Netupitant


Plasma Elimination Half-Life: Rolapitant Exhibits 14–20× Longer Duration Than Aprepitant

Rolapitant possesses the longest plasma elimination half-life among all clinically approved NK1 receptor antagonists. In a radiolabeled ADME study in healthy male subjects, the mean terminal half-life of rolapitant following a single 180-mg oral dose was 186 hours (approximately 7.7 days) [1]. In a subsequent phase I trial (NCT05465681), the mean elimination half-life of rolapitant was reported as 188.2 hours [2]. This contrasts markedly with oral aprepitant (half-life: 9–13 hours) and netupitant (half-life: ~96 hours) [3]. The approximately 14- to 20-fold longer half-life relative to aprepitant and nearly 2-fold longer than netupitant is a direct consequence of rolapitant's large apparent volume of distribution, extensive tissue distribution, and slow hepatobiliary elimination rather than renal excretion [1].

Pharmacokinetics ADME CINV Long-Acting Formulation

CYP3A4 Drug Interaction Profile: Rolapitant Avoids CYP3A4 Inhibition Unlike Aprepitant and Netupitant

Rolapitant is distinguished from aprepitant and netupitant by its lack of interaction with cytochrome P450 3A4 (CYP3A4). Published literature and regulatory documentation consistently state that rolapitant does not inhibit or induce CYP3A4 [1], whereas aprepitant is both a substrate and a moderate inhibitor of CYP3A4, and netupitant is a moderate inhibitor of CYP3A4 [2]. This differential is critical because CYP3A4 metabolizes approximately 50% of all clinically used drugs, including dexamethasone (a mandatory component of antiemetic triple therapy), certain chemotherapeutic agents, and numerous supportive care medications. Conversely, rolapitant is a moderate inhibitor of CYP2D6, with in vivo studies demonstrating a 2.2- to 3.3-fold increase in systemic exposure (Cmax and AUC) of dextromethorphan, a CYP2D6 probe substrate, persisting for at least 28 days following a single 180-mg dose [3].

Drug-Drug Interactions CYP450 CYP3A4 Pharmacology

NK1 Receptor Affinity and Selectivity: Rolapitant Demonstrates >1000-Fold Selectivity Over NK2 and NK3 Subtypes

Rolapitant exhibits high-affinity binding to the human NK1 receptor with a Ki of 0.66 nM [1]. This affinity is comparable to or numerically superior to that of netupitant (Ki = 0.95 nM) and aprepitant (Ki = 3 nM) for the human NK1 receptor, though direct head-to-head binding studies using identical assay conditions are not available in the public literature. More notably, rolapitant demonstrates >1000-fold selectivity for the human NK1 receptor over the NK2 and NK3 subtypes, and it shows minimal to no affinity for a broad panel of other receptors, transporters, enzymes, and ion channels [1]. In functional assays measuring calcium efflux in CHO cells expressing human NK1 receptors, rolapitant acts as a functionally competitive antagonist with a calculated Kb of 0.17 nM [1].

Receptor Binding Selectivity NK1 Antagonist In Vitro Pharmacology

Sustained Central NK1 Receptor Occupancy: >90% Brain Occupancy Maintained at 120 Hours Post-Single Dose

Positron emission tomography (PET) imaging studies using the radiolabeled NK1 tracer 11C-GR205171 have quantified the extent and duration of central NK1 receptor occupancy following oral rolapitant administration. A single 180-mg oral dose of rolapitant resulted in near-saturable NK1 receptor binding in the brain, with mean occupancy of 94% ± 9% (mean ± standard deviation) at 120 hours post-dose [1]. Striatal occupancy at 120 hours was 73%, while cortical occupancy reached 90% [2]. Rolapitant plasma concentrations >348 ng/mL correlated with >90% NK1 receptor occupancy in the cortex up to 120 hours post-dose [1]. By comparison, aprepitant achieves >95% occupancy at 24 hours but requires a serum concentration of 500 ng/mL and demonstrates a much shorter duration of action consistent with its 9–13 hour half-life [3]. Netupitant achieves 76% occupancy at 96 hours post-dose [3].

CNS Penetrance PET Imaging Receptor Occupancy Brain Bioavailability

Oral Bioavailability: ~100% Absolute Bioavailability Supports Consistent Oral Dosing in Preclinical Models

Rolapitant exhibits an absolute oral bioavailability of approximately 100% [1]. This value was determined by comparing dose-normalized exposure following a 180-mg oral dose versus an intravenous microdose in healthy adult volunteers [1]. The near-complete bioavailability indicates minimal first-pass hepatic metabolism and suggests that oral administration yields plasma exposure equivalent to intravenous administration. Additionally, concomitant administration with a high-fat meal does not significantly affect the pharmacokinetics of a 180-mg oral dose [2]. While comparable bioavailability data for aprepitant and netupitant are not consistently reported in public literature under identical conditions, the ~100% value for rolapitant represents a pharmacokinetic benchmark that simplifies dose calculations in oral dosing paradigms and reduces inter-subject variability attributable to absorption differences.

Bioavailability Oral Absorption Preclinical Dosing PK/PD

Delayed-Phase CINV Complete Response: Superior Efficacy Over Placebo with Consistent Effect Across HEC and MEC Regimens

The clinical efficacy of rolapitant was established in three randomized, double-blind, placebo-controlled phase III trials: two in patients receiving highly emetogenic chemotherapy (HEC) and one in patients receiving moderately emetogenic chemotherapy (MEC). In the pooled HEC trials, 72.7% of patients receiving rolapitant (180 mg oral, single dose) achieved a complete response (no emesis and no rescue medication use) in the delayed phase (>24–120 hours post-chemotherapy) compared with 58.4% of patients receiving placebo (p < 0.001), representing an absolute difference of 14.3 percentage points [1]. In the MEC trial, delayed-phase complete response rates were 71% for rolapitant versus 62% for placebo (p = 0.004), an absolute difference of 9 percentage points [2]. While direct head-to-head trials comparing rolapitant with aprepitant or netupitant are absent from the public literature, the consistency of delayed-phase efficacy across HEC and MEC settings in placebo-controlled trials demonstrates the clinical relevance of rolapitant's long half-life and sustained receptor occupancy.

Efficacy CINV Delayed Emesis Phase III Clinical Trial

Optimal Research and Industrial Application Scenarios for Rolapitant (CAS 552292-08-7)


Long-Duration In Vivo Studies of NK1 Receptor Antagonism

Rolapitant's ~180-hour half-life [1] makes it uniquely suited for in vivo studies requiring sustained NK1 receptor antagonism over multiple days from a single dose. Researchers investigating delayed-phase physiological responses, chronic substance P signaling blockade, or long-term behavioral assays can avoid the confounding effects of repeated dosing (e.g., handling stress, cumulative vehicle effects, fluctuating plasma concentrations) that would be necessary with shorter-acting alternatives such as aprepitant (t½ = 9–13 hours) or netupitant (t½ = ~96 hours) [1]. This single-dose, extended-duration profile is particularly advantageous in rodent models where repeated oral gavage or intraperitoneal injection over 3–5 days would introduce significant experimental variability.

Drug-Drug Interaction Studies Focused on CYP3A4-Mediated Pathways

Because rolapitant does not inhibit or induce CYP3A4 [2], it serves as an ideal probe compound or control agent in pharmacokinetic interaction studies involving CYP3A4 substrates. Researchers investigating the metabolism of novel chemotherapeutic agents, corticosteroids (e.g., dexamethasone), or other CYP3A4-metabolized drugs can employ rolapitant without the confounding CYP3A4 inhibition introduced by aprepitant or netupitant [2]. Conversely, studies examining CYP2D6-mediated drug interactions can utilize rolapitant as a moderate CYP2D6 inhibitor, with established quantitative benchmarks: a 2.2- to 3.3-fold increase in dextromethorphan exposure persisting for at least 28 days post-dose [3].

PET Imaging and CNS Target Engagement Studies Requiring Prolonged Receptor Occupancy

Rolapitant's sustained central NK1 receptor occupancy—>90% in the cortex at 120 hours following a single 180-mg oral dose [4]—makes it the preferred NK1 antagonist for PET imaging studies, receptor occupancy assays, and CNS pharmacology experiments that span multiple days. The established plasma concentration–occupancy relationship (rolapitant >348 ng/mL → >90% cortical occupancy) [4] provides a quantitative framework for dose selection and exposure-response modeling. This property is particularly valuable for translational research linking peripheral pharmacokinetic measurements to central pharmacodynamic effects without requiring repeated dosing or continuous infusion protocols.

Preclinical Efficacy Models of Delayed-Phase Emesis and Nausea

In ferret emesis models—the established preclinical species for antiemetic drug development—rolapitant demonstrates efficacy in both acute and delayed emesis paradigms at oral doses of 0.1 and 1 mg/kg, respectively [5]. The compound's high CNS penetrance and sustained receptor occupancy directly translate to the clinical delayed-phase efficacy observed in phase III trials (complete response rates of 71–72.7% vs. 58.4–62% for placebo) [6]. Researchers validating novel antiemetic agents or combination regimens can use rolapitant as a benchmark comparator with well-characterized preclinical-to-clinical translational fidelity. Additionally, the compound's preferential affinity for human, guinea pig, gerbil, and monkey NK1 receptors over rat, mouse, and rabbit [5] must inform species selection in preclinical study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rolapitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.